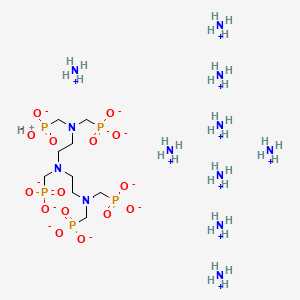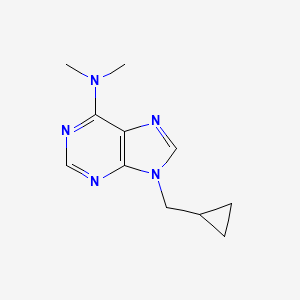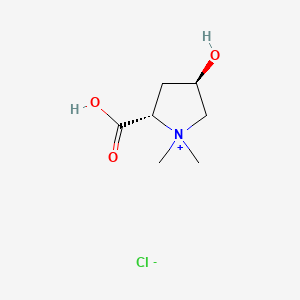
Betonicine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betonicine hydrochloride is a naturally occurring substituted pyrrolidine, specifically known as trans-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium hydroxide, inner salt. It is derived from plants of the Lamiaceae family, including Betonica officinalis. Historically, betonicine was used as an analgesic and continues to be available commercially from herbalists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Betonicine hydrochloride can be synthesized through various methods. One common approach involves the extraction of betonicine from plant sources, followed by its conversion to the hydrochloride salt. The extraction process typically employs accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate betonicine from plant materials .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt. The process may include hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for precise detection and quantification .
Analyse Des Réactions Chimiques
Types of Reactions
Betonicine hydrochloride undergoes various chemical reactions, including:
Oxidation: Betonicine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert betonicine to its reduced forms.
Substitution: Substitution reactions involve replacing functional groups on the betonicine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
Applications De Recherche Scientifique
Mécanisme D'action
Betonicine hydrochloride exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
Antioxidant Activity: Scavenges free radicals and upregulates cellular antioxidant enzymes such as superoxide dismutase and catalase.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
Betonicine hydrochloride is structurally similar to other hydroxycinnamic acid amides, such as caffeoylputrescine and feruloyltyramine. it is unique due to the presence of an isovaleryl moiety, which contributes to its distinct pharmacological properties .
List of Similar Compounds
- Caffeoylputrescine
- Feruloyltyramine
- Floridoside
- Isethionic acid
This compound stands out for its potent bioactivities and therapeutic potential, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
101198-81-6 |
|---|---|
Formule moléculaire |
C7H14ClNO3 |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8(2)4-5(9)3-6(8)7(10)11;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Clé InChI |
GGQVAWGGOKAHNP-IBTYICNHSA-N |
SMILES isomérique |
C[N+]1(C[C@@H](C[C@H]1C(=O)O)O)C.[Cl-] |
SMILES canonique |
C[N+]1(CC(CC1C(=O)O)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




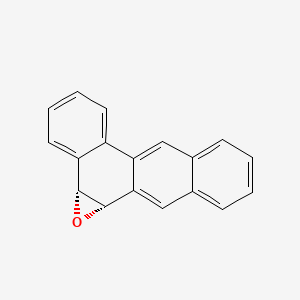
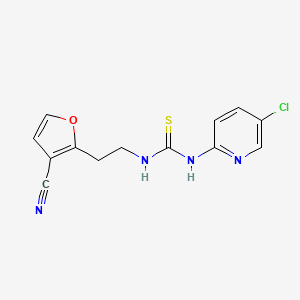

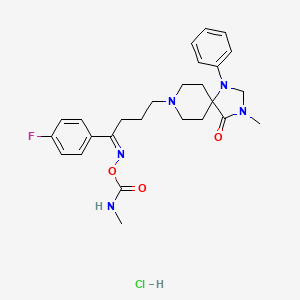
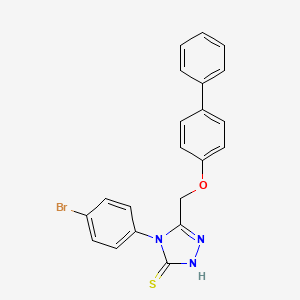
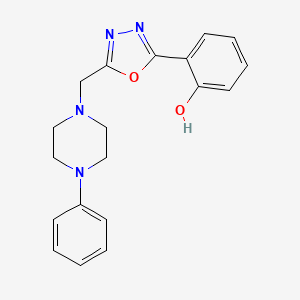
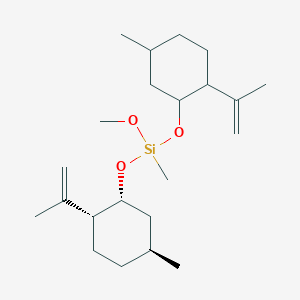
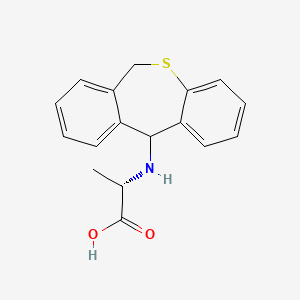
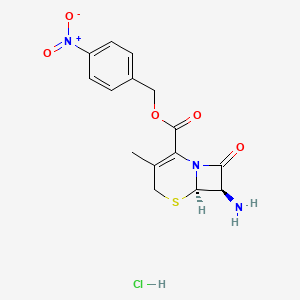
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
